molecular formula C21H17ClFNO5S B11408232 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11408232
M. Wt: 449.9 g/mol
InChI Key: NETVYWRALROZQS-UHFFFAOYSA-N
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Description

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may exhibit a range of chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the dioxidotetrahydrothiophenyl group: This step might involve nucleophilic substitution or addition reactions.

    Formation of the carboxamide linkage: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions might target the carbonyl groups in the chromene or carboxamide moieties.

    Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the chromene core suggests potential antioxidant activity, while the dioxidotetrahydrothiophenyl group might interact with sulfur-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene derivatives: Known for their antioxidant and anti-inflammatory properties.

    Benzyl-substituted amides: Often exhibit biological activity due to their ability to interact with proteins.

    Sulfur-containing heterocycles: Known for their diverse chemical reactivity and biological activity.

Uniqueness

The unique combination of functional groups in 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide might confer distinct biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17ClFNO5S

Molecular Weight

449.9 g/mol

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H17ClFNO5S/c22-14-3-6-19-17(9-14)18(25)10-20(29-19)21(26)24(16-7-8-30(27,28)12-16)11-13-1-4-15(23)5-2-13/h1-6,9-10,16H,7-8,11-12H2

InChI Key

NETVYWRALROZQS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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